molecular formula C12H24N2O2 B2709728 (R)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate CAS No. 1286208-08-9

(R)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate

Cat. No.: B2709728
CAS No.: 1286208-08-9
M. Wt: 228.336
InChI Key: ZAKSXYZRRWKMGM-SNVBAGLBSA-N
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Description

®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate typically involves the formation of the pyrrolidine ring followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or rhodium .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps like protection and deprotection of functional groups, cyclization, and purification through techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is used as a chiral building block for the synthesis of enantiomerically pure compounds. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. It is studied for its interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents .

Industry

In the industrial sector, ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) makes it valuable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .

Uniqueness

®-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration and the presence of the tert-butyl carbamate group. This configuration imparts distinct stereochemical properties, which can influence its biological activity and selectivity compared to other pyrrolidine derivatives .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-propan-2-ylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKSXYZRRWKMGM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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